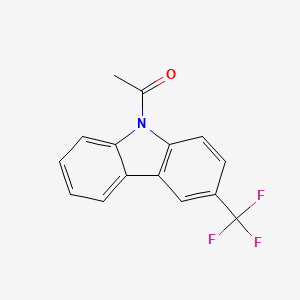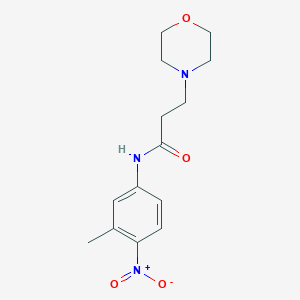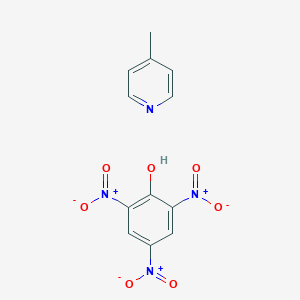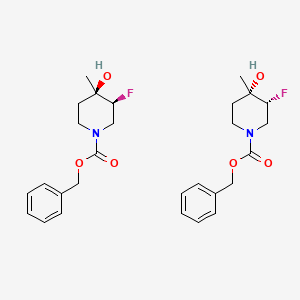
9-Acetyl-3-trifluoromethylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetyl-3-trifluoromethylcarbazole is a chemical compound with the molecular formula C15H10F3NO and a molecular weight of 277.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound known for its applications in optoelectronic devices due to its excellent photochemical and thermal stability . The trifluoromethyl group and acetyl group attached to the carbazole core enhance its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 9-Acetyl-3-trifluoromethylcarbazole typically involves the functionalization of the carbazole core. One common method includes the Friedel-Crafts acylation reaction, where carbazole is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
9-Acetyl-3-trifluoromethylcarbazole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like acetone or dichloromethane, and catalysts such as aluminum chloride or palladium on carbon. Major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
9-Acetyl-3-trifluoromethylcarbazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Acetyl-3-trifluoromethylcarbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
9-Acetyl-3-trifluoromethylcarbazole can be compared with other carbazole derivatives such as:
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Ethyl-3-trifluoromethylcarbazole:
The presence of both the acetyl and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, reactivity, and biological activity that is not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H10F3NO |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-13-5-3-2-4-11(13)12-8-10(15(16,17)18)6-7-14(12)19/h2-8H,1H3 |
Clé InChI |
PLNZBJRCCALEPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)



![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)

![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)

![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)

